Acetophenazine maleate is a phenothiazine derivative that has been reported to be effective in treating a variety of psychiatric symptoms across different patient groups. Despite its reported efficacy, there has been some debate regarding the relationship between the severity of symptoms and the effectiveness of acetophenazine. The drug has been used to manage conditions such as aggressive behavior, hyperactivity, tension, and grandiosity. However, concerns have been raised about the lack of controlled studies to support its widespread use, and side effects such as drowsiness, lethargy, giddiness, and drooling have been noted in some patients1.
A double-blind study focused on the effects of acetophenazine dimaleate on paranoid symptomatology in female geriatric patients. The study suggested that more severely ill patients might benefit the most from the treatment, although this finding was not consistent across all research. Acetophenazine has been declared effective for a range of behaviors including aggression, hyperactivity, and tension. However, the presence of side effects and the call for more controlled studies indicate that caution is warranted when considering this medication for widespread use1.
In a controlled study involving one hundred newly admitted schizophrenic men, acetophenazine was compared with perphenazine and benzquinamide. The study found that all three drugs produced substantial improvement in most of the patients, with no significant differences in efficacy between them. Interestingly, all drugs were somewhat more effective in patients with paranoid schizophrenia, suggesting a potential clinical difference in response between paranoid and nonparanoid schizophrenic subtypes. This finding contributes to the understanding of schizophrenia as a heterogeneous disorder with varying responses to antipsychotic treatment2.
Acetophenazine maleate is classified as a phenothiazine derivative, which is a group of organic compounds characterized by a tricyclic structure containing sulfur and nitrogen. It is specifically categorized under small molecules and is recognized for its moderate potency as an antipsychotic agent. The compound's chemical formula is with a molecular weight of approximately 411.56 g/mol .
The synthesis of acetophenazine maleate involves several key steps:
In industrial settings, the synthesis follows similar routes but on a larger scale. This includes using large reactors and precise control of reaction conditions to ensure high yield and purity. The final product undergoes purification and crystallization processes to achieve the desired compound .
Acetophenazine maleate features a complex molecular structure characterized by multiple rings. The IUPAC name for acetophenazine maleate is (Z)-but-2-enedioic acid; 1-[10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]phenothiazin-2-yl]ethanone .
Acetophenazine maleate undergoes various chemical reactions:
The reactions yield various products depending on conditions:
Acetophenazine maleate primarily functions as an antagonist of dopamine D2 receptors, which are crucial in regulating mood and perception.
The drug targets postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain, leading to:
The primary biochemical pathway affected by this compound involves the dopaminergic synapse, where it inhibits dopamine's excitatory effects on neurons, thereby reducing psychotic symptoms like hallucinations or delusions .
Acetophenazine maleate is primarily utilized in clinical settings for treating:
Acetophenazine maleate is a phenothiazine-derived antipsychotic agent chemically designated as the maleate salt of 1-[10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-10H-phenothiazin-2-yl]ethanone. Its molecular formula is C₂₃H₂₉N₃O₂S·2(C₄H₄O₄), with a molecular weight of 643.71 g/mol [3] [5]. The maleate salt formulation enhances the compound's stability and aqueous solubility, critical for pharmaceutical applications [3].
Acetophenazine emerged during the intensive development of phenothiazine antipsychotics in the mid-20th century. Key milestones include:
Table 1: Key Historical Milestones of Acetophenazine Development
Year | Event | Significance |
---|---|---|
1950s | Phenothiazine antipsychotic era begins | Foundation for acetophenazine’s chemical class |
1982 | FDA approval of Tindal (acetophenazine) | First formal authorization for clinical use |
Post-1982 | Limited global adoption | Primarily marketed in the U.S. and Japan |
Acetophenazine belongs to the piperazine subclass of phenothiazine antipsychotics, distinguished by its chemical structure and pharmacological profile:
1.2.1. Chemical Classification
1.2.2. Pharmacological Classification
Table 2: Phenothiazine Subclasses and Acetophenazine’s Position
Subclass | Examples | Potency | Structural Feature |
---|---|---|---|
Aliphatic | Chlorpromazine | Low | Dimethylamino side chain |
Piperazine | Acetophenazine | Moderate | Piperazine + acetyl group |
Piperazine | Fluphenazine | High | Piperazine + trifluoromethyl group |
Piperidine | Thioridazine | Low | Piperidine side chain |
Acetophenazine maleate’s regulatory history reflects region-specific therapeutic adoption:
1.3.1. United States
1.3.2. Global Regulatory Landscape
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7